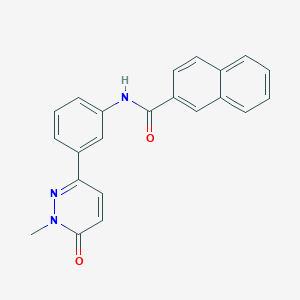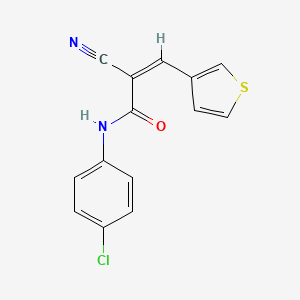
(Z)-N-(4-Chlorophenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-N-(4-Chlorophenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide, also known as CCT137690, is a small molecule inhibitor that has gained attention in the scientific community due to its potential as a therapeutic agent for cancer treatment.
Wirkmechanismus
(Z)-N-(4-Chlorophenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide works by inhibiting the activity of a protein called Mps1 kinase, which is involved in the regulation of cell division. By inhibiting Mps1 kinase, this compound disrupts the normal progression of the cell cycle, leading to cell death. This mechanism of action is unique compared to other cancer therapies, which often target rapidly dividing cells in general.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity to normal cells, indicating that it may have a favorable safety profile for human use. In addition, this compound has been shown to have a synergistic effect when used in combination with other cancer therapies, such as chemotherapy and radiation therapy. This suggests that this compound could be used in combination with other therapies to enhance their efficacy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (Z)-N-(4-Chlorophenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide is that it is a small molecule inhibitor, which makes it easier to synthesize and modify compared to larger biomolecules. In addition, this compound has been shown to have a high degree of selectivity for its target protein, which reduces the risk of off-target effects. However, one limitation of this compound is that it has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the development and application of (Z)-N-(4-Chlorophenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide. One direction is to explore the use of this compound in combination with other cancer therapies to enhance their efficacy. Another direction is to develop more potent and selective analogs of this compound that have a longer half-life in vivo. Finally, there is a need for further research to understand the mechanism of action of this compound in more detail, which could lead to the development of new cancer therapies.
Synthesemethoden
(Z)-N-(4-Chlorophenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide can be synthesized through a series of chemical reactions involving starting materials such as 4-chlorobenzaldehyde, malononitrile, and 2-thiophenecarboxaldehyde. The synthesis method involves the use of organic solvents and reagents, as well as purification techniques such as column chromatography and recrystallization. The overall yield of the synthesis method is approximately 20%, which makes it a viable option for large scale production.
Wissenschaftliche Forschungsanwendungen
(Z)-N-(4-Chlorophenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide has been extensively studied for its potential as a therapeutic agent for cancer treatment. It has been shown to inhibit the proliferation of cancer cells in various types of cancer, including breast cancer, lung cancer, and leukemia. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that this compound could be used as a targeted therapy for cancer treatment.
Eigenschaften
IUPAC Name |
(Z)-N-(4-chlorophenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2OS/c15-12-1-3-13(4-2-12)17-14(18)11(8-16)7-10-5-6-19-9-10/h1-7,9H,(H,17,18)/b11-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCKSHXQISSHEZ-XFFZJAGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=CC2=CSC=C2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)/C(=C\C2=CSC=C2)/C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea](/img/structure/B2955041.png)
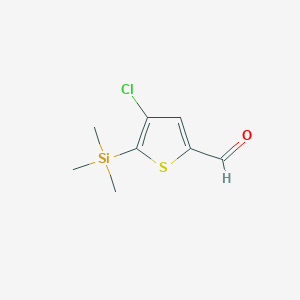

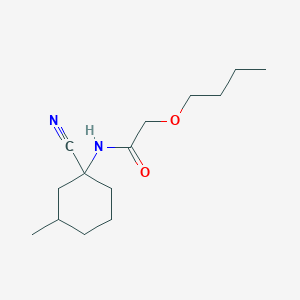
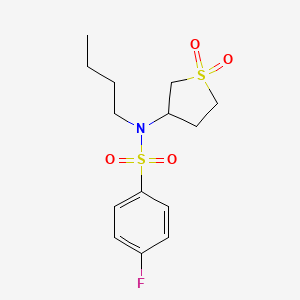
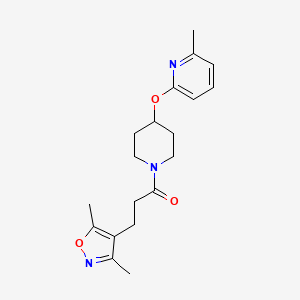
![N-{3-[benzyl(methyl)amino]propyl}-6-chloropyridazine-3-carboxamide](/img/structure/B2955052.png)
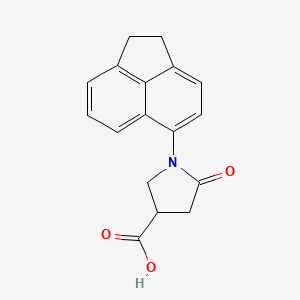
![3-{5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2955056.png)


